molecular formula C15H21N3O2S B6101326 2-[4-(3-isoxazolylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol

2-[4-(3-isoxazolylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol

Cat. No. B6101326
M. Wt: 307.4 g/mol
InChI Key: YZCHUYAFCXKZPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3-isoxazolylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol, also known as L-838,417, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been shown to exhibit a variety of biological effects.

Mechanism of Action

The exact mechanism of action of 2-[4-(3-isoxazolylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed to act as a selective agonist at the GABA-A receptor subtype containing the alpha-2 and alpha-3 subunits. This results in an increase in the activity of GABAergic neurons, which in turn leads to anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to exhibit anxiolytic and antidepressant effects. It has also been shown to improve cognitive function in animal models of aging and neurological disorders. Additionally, this compound has been investigated for its potential as a treatment for drug addiction and withdrawal symptoms.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-(3-isoxazolylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol in lab experiments is its well-characterized pharmacological profile. This compound has been extensively studied, and its mechanism of action is relatively well understood. Additionally, this compound has been shown to exhibit anxiolytic and antidepressant effects in preclinical studies, which makes it a useful tool for investigating the underlying mechanisms of anxiety and depression.
However, one limitation of using this compound in lab experiments is its relatively low potency. The effective dose of this compound is relatively high, which can make it difficult to administer in certain experimental paradigms. Additionally, the synthesis of this compound is relatively complex, which can make it difficult to obtain in large quantities.

Future Directions

There are several potential future directions for the study of 2-[4-(3-isoxazolylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol. One potential direction is the investigation of its potential as a treatment for drug addiction and withdrawal symptoms. Another potential direction is the investigation of its potential as a treatment for cognitive impairment associated with aging and neurological disorders. Additionally, the development of more potent analogs of this compound could lead to the development of more effective treatments for anxiety and depression.

Synthesis Methods

The synthesis of 2-[4-(3-isoxazolylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol involves the reaction of 3-thienylmethylamine with 3-(chloromethyl)-5-methylisoxazole in the presence of sodium hydride. The resulting intermediate is then reacted with 1-(2-hydroxyethyl)piperazine to yield the final product. The overall yield of this synthesis method is around 20%.

Scientific Research Applications

2-[4-(3-isoxazolylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol has been studied extensively for its potential therapeutic applications. This compound has been shown to exhibit anxiolytic and antidepressant effects in preclinical studies. It has also been shown to have potential as a treatment for cognitive impairment associated with aging and neurological disorders such as Alzheimer's disease. Additionally, this compound has been investigated for its potential as a treatment for drug addiction and withdrawal symptoms.

properties

IUPAC Name

2-[4-(1,2-oxazol-3-ylmethyl)-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c19-6-1-15-11-17(10-14-2-7-20-16-14)4-5-18(15)9-13-3-8-21-12-13/h2-3,7-8,12,15,19H,1,4-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCHUYAFCXKZPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CC2=NOC=C2)CCO)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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